molecular formula C24H20N2O5S B2914718 8-methoxy-2-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-2H-chromene-3-carboxamide CAS No. 1206990-48-8

8-methoxy-2-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-2H-chromene-3-carboxamide

Cat. No.: B2914718
CAS No.: 1206990-48-8
M. Wt: 448.49
InChI Key: VPACVPXFKCZYTL-UHFFFAOYSA-N
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Description

The compound 8-methoxy-2-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-2H-chromene-3-carboxamide is a coumarin derivative characterized by:

  • A methoxy group at position 8 of the chromene ring.
  • A 3-carboxamide substituent linked to a phenyl group.
  • A thiophen-2-ylmethyl aminoethyl side chain at the phenyl para-position, featuring a ketone moiety.

Coumarins are widely studied for their pharmacological properties, including anticoagulant, antimicrobial, and anticancer activities . The thiophene moiety in this compound may enhance lipophilicity and modulate interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name

8-methoxy-2-oxo-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5S/c1-30-20-6-2-4-16-13-19(24(29)31-22(16)20)23(28)26-17-9-7-15(8-10-17)12-21(27)25-14-18-5-3-11-32-18/h2-11,13H,12,14H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPACVPXFKCZYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Methoxy-2-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-2H-chromene-3-carboxamide is a complex organic compound with potential biological activities. Its structure includes a chromene moiety, a thiophene ring, and various functional groups such as methoxy, carbonyl, and carboxamide, which contribute to its reactivity and interaction with biological systems. This article explores the compound's biological activity, focusing on its antimicrobial and anticancer properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N2O4S, with a molecular weight of 392.43 g/mol. The presence of diverse functional groups indicates a high degree of molecular complexity, suggesting unique chemical behaviors in biological contexts.

Antimicrobial Properties

Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial activity. The compound's ability to interact with biological macromolecules may modulate enzyme activities or interfere with cellular signaling pathways, potentially leading to antimicrobial effects.

Anticancer Activity

Research indicates that derivatives of the chromene structure often demonstrate anticancer properties. For instance, compounds with similar structural features have shown effectiveness against various cancer cell lines, including MDA-MB-231 and HCT116. The unique combination of the chromene core and thiophene moiety in this compound may enhance its selectivity and potency against cancer cells .

Case Studies

  • Antitumor Efficacy : A study evaluating thiazolidinone derivatives reported that compounds with structural similarities to this compound exhibited potent antitumor activity against glioblastoma multiforme cells. The mechanism involved the induction of apoptosis and inhibition of cell proliferation .
  • Antifungal Activity : Another study highlighted the antifungal properties of related chromene derivatives, demonstrating significant activity against fungal strains such as Candida albicans. The presence of specific functional groups was correlated with enhanced antifungal efficacy .

Structure-Bioactivity Relationship

The biological activity of 8-methoxy-2-oxo-N-(4-(2-oxo-2-((thiophen-2-yilmethyl)amino)ethyl)phenyl)-2H-chromene-3-carboxamide can be attributed to its structural features:

Functional Group Biological Activity Impact on Activity
Methoxy GroupEnhances solubility and reactivityImproves bioavailability
Carbonyl GroupPotential for enzyme interactionModulates enzyme activities
Carboxamide GroupIncreases binding affinityInfluences receptor interactions
Thiophene MoietyContributes to anticancer propertiesEnhances selectivity towards cancer cells

Future Directions

Given the promising preliminary findings regarding the biological activity of 8-methoxy-2-oxo-N-(4-(2-oxo-2-((thiophen-2-yilmethyl)amino)ethyl)phenyl)-2H-chromene-3-carboxamide, further research is warranted. Future studies should focus on:

  • In Vivo Studies : To confirm the efficacy and safety profile of the compound in living organisms.
  • Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.
  • Synthetic Optimization : To improve yield and purity during synthesis for potential pharmaceutical applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Coumarin Carboxamides

Substituent Effects on the Phenyl Ring
Compound Name Molecular Formula Substituents Key Properties Reference
Target Compound C₂₂H₂₀N₂O₅S 8-OCH₃, thiophen-2-ylmethyl aminoethyl High lipophilicity due to thiophene; potential kinase inhibition
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide C₁₉H₁₇NO₄ 4-OCH₃ phenethyl Moderate solubility; tested for antimicrobial activity
N-(4-Acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide C₁₉H₁₆N₂O₅ 4-NHCOCH₃ phenyl Enhanced hydrogen-bonding capacity; potential for CNS targeting
7-Methoxy-N-(4-isopropylphenyl)-2-oxo-2H-chromene-3-carboxamide C₂₀H₁₉NO₄ 7-OCH₃, 4-isopropylphenyl Increased steric bulk; improved metabolic stability

Key Observations :

  • Thiophene vs.
  • Methoxy Position : 8-Methoxy substitution (target) versus 7-methoxy () alters electronic distribution, affecting UV absorbance and binding affinity .
Side Chain Variations
Compound Name Side Chain Biological Implications Reference
Target Compound -(CH₂)₂N(H)C(O)CH₂-thiophen-2-yl Enhanced interaction with hydrophobic enzyme pockets
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene core Limited membrane permeability due to polar hydroxyl group
4-Oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)-4H-chromene-2-carboxamide Bithiophene-methyl group Dual thiophene groups may improve selectivity for sulfur-rich targets

Key Observations :

  • The aminoethyl-thiophene side chain in the target compound balances hydrophobicity and hydrogen-bonding capacity, unlike bulkier or more polar substituents .

Key Observations :

  • The target compound’s synthesis likely requires specialized conditions (e.g., HFIP solvent, molecular sieves) to stabilize the thiophene-ethylamine intermediate, as seen in related syntheses .

Pharmacological and Physicochemical Data

Compound LogP Melting Point (°C) Bioactivity Reference
Target Compound ~3.5 (estimated) N/A Hypothesized kinase inhibition
N-(4-Fluorophenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide 2.8 >250 Anticancer (IC₅₀ = 12 µM)
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide 1.2 >300 Antibacterial (MIC = 8 µg/mL)

Key Observations :

  • The target compound’s higher LogP (predicted) compared to sulfonamide or fluorophenyl analogs suggests better cell membrane penetration .

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